molecular formula C13H13BrN2 B1443309 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine CAS No. 1220036-88-3

5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine

Cat. No. B1443309
M. Wt: 277.16 g/mol
InChI Key: VWWROMPVXNQHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine, also known as BMMP, is a heterocyclic compound with a wide range of applications in the scientific research field. BMMP has been studied extensively for its potential use in a variety of laboratory experiments and research projects.

Scientific Research Applications

Synthesis and Structural Analysis

  • A concise and highly efficient approach was developed for the synthesis of key pyrimidine precursors used in the synthesis of rosuvastatin, demonstrating the utility of bromination and functional group transformations in synthetic chemistry (Šterk et al., 2012).
  • Research on the synthesis of 5-substituted-2,4-diaminopyrimidines revealed their potential as antiviral agents, highlighting the importance of structural modification for enhancing biological activity (Hocková et al., 2003).
  • Studies on the synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine emphasized the role of pyrimidine compounds as intermediates in pharmaceutical and chemical fields, showcasing diverse applications of brominated compounds (Hou et al., 2016).

Biological Activity and Applications

  • An investigation into the antibacterial activity of nickel(II) complexes with acylhydrazone derivatives, including those with bromine substituents, provided insights into the potential antimicrobial properties of these complexes (Yu-jie, 2011).
  • The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction demonstrated the application of palladium-catalyzed reactions in creating compounds with potential biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-4-methyl-N-(3-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-4-3-5-11(6-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWROMPVXNQHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.